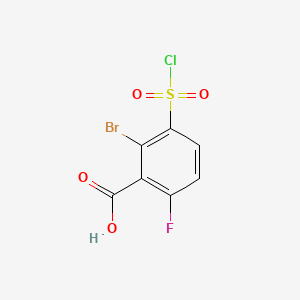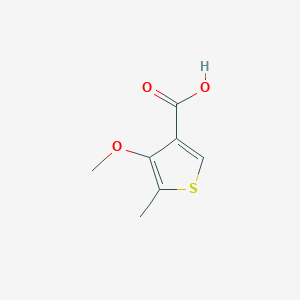![molecular formula C19H19F3N2O B13575510 N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13575510.png)
N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to an acetamide moiety with a trifluoromethyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-N-(pyrrolidin-1-yl)benzamide with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the acetamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(pyrrolidin-1-yl)phenyl]acetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-[2-(pyrrolidin-1-yl)phenyl]-2-phenylacetamide:
Uniqueness
The presence of the trifluoromethyl group in N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C19H19F3N2O |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(2-pyrrolidin-1-ylphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)15-7-5-6-14(12-15)13-18(25)23-16-8-1-2-9-17(16)24-10-3-4-11-24/h1-2,5-9,12H,3-4,10-11,13H2,(H,23,25) |
Clave InChI |
HASWXPLKOTWWLU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)


![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)


![N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13575468.png)



![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)
![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)
